molecular formula C19H24N2O7S2 B2814790 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid CAS No. 900137-29-3

4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid

Cat. No.: B2814790
CAS No.: 900137-29-3
M. Wt: 456.53
InChI Key: UDSDIGMJMTZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex sulfonamide derivative featuring a butanoic acid backbone, two aromatic sulfonamide groups, and substituents including methoxy and methyl moieties. Its molecular formula is inferred as C₁₉H₂₃N₃O₇S₂, with a molecular weight of approximately 485.53 g/mol.

Properties

IUPAC Name

4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonyl-methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S2/c1-20(13-7-10-19(22)23)29(24,25)16-11-12-18(28-3)17(14-16)21(2)30(26,27)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSDIGMJMTZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple steps, including the introduction of methoxy and N-methyl groups, followed by the attachment of phenylsulfonamido groups. Common reagents used in these reactions include methanol, methylamine, and phenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and N-methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable in various research and industrial contexts.

Scientific Research Applications

4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[N-methyl4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Reference) Molecular Formula Substituents Key Features Potential Applications
Target Compound C₁₉H₂₃N₃O₇S₂ Dual sulfonamides, methoxy, methyl High polarity due to methoxy and butanoic acid; enhanced hydrogen bonding capacity Hypothesized antimicrobial or enzyme inhibition
4-[N-methyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid (CAS 900137-37-3) C₂₀H₂₅N₃O₆S₂ Dual sulfonamides, 2,4-dimethyl substituents Increased hydrophobicity from methyl groups; lower solubility compared to methoxy analog Likely explored for sulfonamide-based bioactivity
4-[(3-acetylbenzene)sulfonamido]butanoic acid C₁₂H₁₅NO₅S Single sulfonamide, acetyl group Smaller molecular size; acetyl group may influence metabolic stability Research applications (exact use unspecified)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₉N₃O₄S₂ Oxazole ring, single sulfonamide Oxazole enhances π-π stacking potential; optimized for antimicrobial activity Explicitly synthesized for antimicrobial studies

Key Findings from Structural Analysis

The butanoic acid moiety (common to all compounds in Table 1) enhances ionization at physiological pH, favoring interactions with charged biological targets .

Bioactivity Hypotheses: Dual sulfonamide groups in the target compound may enhance binding to enzymes like carbonic anhydrase or dihydropteroate synthase, similar to known sulfonamide drugs . The oxazole-containing analog () demonstrated explicit antimicrobial targeting, suggesting the target compound’s structural complexity could broaden its activity spectrum .

Metabolic Stability: The acetyl group in 4-[(3-acetylbenzene)sulfonamido]butanoic acid () may reduce metabolic degradation compared to methoxy or methyl substituents, though this requires experimental validation .

Q & A

Q. What are the established synthetic routes for 4-[N-methyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid, and how do reaction conditions influence yield?

The synthesis of sulfonamide-containing compounds often involves sequential sulfonylation and coupling reactions. For example, a related compound, 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, is synthesized via reaction of 4-methylbenzenesulfonyl chloride with butanoic acid derivatives in the presence of a base like triethylamine . For the target compound, multi-step protocols may include:

  • Step 1 : Sulfonamide formation using benzenesulfonyl chloride and an amine intermediate under basic conditions.
  • Step 2 : Methoxy and methyl group introduction via nucleophilic substitution or alkylation.
  • Step 3 : Acidic hydrolysis to yield the final butanoic acid derivative.
    Key factors affecting yield include solvent choice (e.g., THF or DMF for solubility ), temperature (e.g., 80°C for 15 hours in ethanol/NaOH systems ), and catalyst selection (e.g., palladium catalysts for coupling steps ).

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and stereochemistry. For example, in a structurally similar sulfonamide, 1^1H NMR peaks at δ 2.35–2.45 ppm confirm methylene groups adjacent to sulfonamide moieties .
  • IR Spectroscopy : Absorbance peaks near 1145–1234 cm1^{-1} indicate sulfonamide S=O stretching .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 401.1505 vs. calculated 401.1502 ).
  • HPLC : Purity assessment (>95% by HPLC is typical for research-grade compounds ).

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s sulfonamide and carboxylic acid groups. In aqueous buffers, solubility is pH-dependent, with improved dissolution in alkaline conditions (e.g., pH > 8) .
  • Stability : Hydrolytic degradation may occur under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions. Standardize protocols using PubChem bioassay guidelines .
  • Stereochemical Purity : Chiral centers (e.g., in butanoic acid derivatives) require enantiomeric resolution (e.g., chiral HPLC) to avoid confounding results .
  • Metabolite Interference : Use LC-MS to identify degradation products during long-term assays .

Q. What strategies optimize multi-step synthesis yields, particularly for large-scale research applications?

  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in aryl-amine bond formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acids as esters) to prevent side reactions .
  • Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (Na2_2SO4_4) to isolate pure intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., sulfonamide-based inhibitors of carbonic anhydrase ).
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values for methoxy groups) with activity trends .
  • MD Simulations : Assess conformational stability of the butanoic acid chain in aqueous vs. lipid environments .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., molar ratios, stirring rates) meticulously, as minor deviations can significantly impact outcomes .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., sulfonamide IR/NMR libraries ).
  • Ethical Sourcing : Procure reagents from accredited suppliers (e.g., PubChem-validated sources) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.